2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the benzenesulfonamide family, known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-sulfamoylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase, which is involved in various physiological processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, leading to altered pH levels and affecting various cellular processes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-methylbenzenesulfonamide
- N-phenylbenzenesulfonamide
- 4-methyl-N-(2,5-dimethoxy-4-sulfamoylphenyl)benzenesulfonamide
Uniqueness
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11-3-4-12(2)15(9-11)23(20,21)17-10-13-5-7-14(8-6-13)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUMVFWPIGFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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